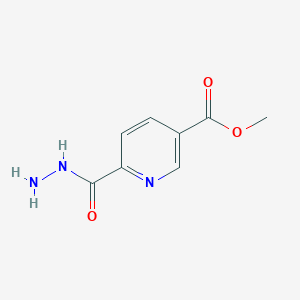

Methyl 6-(hydrazinocarbonyl)nicotinate

Description

Methyl 6-(hydrazinocarbonyl)nicotinate (C₈H₇N₃O₃) is a nicotinic acid derivative characterized by a hydrazinocarbonyl (-CONHNH₂) substituent at the 6-position of the pyridine ring and a methyl ester group at the 3-position. This compound is primarily utilized as a precursor in synthesizing semicarbazide and thiosemicarbazide derivatives, which exhibit biological activities such as enzyme inhibition and antimicrobial properties . Its synthesis typically involves the condensation of methyl 6-chloronicotinate with hydrazine hydrate under reflux conditions, followed by further functionalization with isocyanates or isothiocyanates to yield target bioactive molecules .

Properties

Molecular Formula |

C8H9N3O3 |

|---|---|

Molecular Weight |

195.18 g/mol |

IUPAC Name |

methyl 6-(hydrazinecarbonyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C8H9N3O3/c1-14-8(13)5-2-3-6(10-4-5)7(12)11-9/h2-4H,9H2,1H3,(H,11,12) |

InChI Key |

QOTBWLDSNBNGJF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl Nicotinate Derivatives

Structural and Functional Insights

- Reactivity: The hydrazinocarbonyl group in this compound enables nucleophilic reactions with isocyanates/isothiocyanates, forming semicarbazide/thiosemicarbazide linkages critical for bioactive molecule design . In contrast, Methyl 6-chloronicotinate undergoes nucleophilic aromatic substitution, facilitating the introduction of heterocyclic groups like pyrazoles . Methyl 6-hydroxynicotinate exhibits pH-dependent esterase-like hydrolysis in biological systems, making it a model substrate for studying human serum albumin activity .

- Biological Activity: Methyl 6-methylnicotinate acts as a rubefacient, inducing peripheral vasodilation for pain relief, whereas its hydrazinocarbonyl analog is tailored for antimicrobial and enzyme-inhibitory applications . Derivatives of Methyl 6-methoxynicotinate are explored as inhibitors of dihydroorotate dehydrogenase (DHODH), a target in autoimmune disease therapy .

Stability and Handling :

Research Findings and Data

Pharmacological Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.